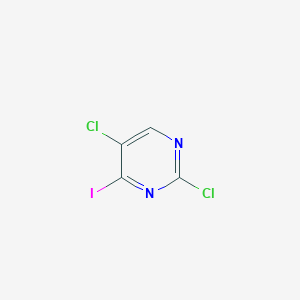
3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and the application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The synthesis of series of indole and pyrimidine containing N-substituted-4- (1H-indol-3-yl)-6-methyl-2-oxo-1, 2, 3, 4-tetrahydro-pyrimidine-5-carbohydrazide has been done by using principle of Biginelli condensation reaction .Molecular Structure Analysis
Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .Chemical Reactions Analysis
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .Physical And Chemical Properties Analysis
The empirical formula of 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, a similar compound, is C12H15NO3 and its molecular weight is 221.25 .Mecanismo De Acción
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
Direcciones Futuras
Due to the optimal MCRs flexibility, it can produce products with diverse functional groups . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . This opens up a wide range of possibilities for future research and applications in various fields.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-methyl-1H-indole", "2-nitrobenzaldehyde", "Sodium borohydride", "Acetic acid", "Ethanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Reduction of 2-nitrobenzaldehyde to 2-amino-5-methylbenzaldehyde using sodium borohydride in ethanol", "Step 2: Condensation of 3-methyl-1H-indole with 2-amino-5-methylbenzaldehyde in acetic acid to form 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde", "Step 3: Purification of the product by recrystallization from ethanol", "Step 4: Neutralization of the product with sodium hydroxide and extraction with dichloromethane", "Step 5: Acidification of the organic layer with hydrochloric acid to obtain the crude product", "Step 6: Purification of the crude product by recrystallization from ethanol and drying to obtain the final product", "Step 7: Characterization of the final product using spectroscopic techniques such as NMR and IR" ] } | |
Número CAS |
151051-64-8 |
Nombre del producto |
3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde |
Fórmula molecular |
C10H13NO |
Peso molecular |
163.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



